N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide
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Overview
Description
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide is a complex organic compound that features a thiophene ring substituted with a pyrrolidine-1-carbonyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the thiophene and benzamide moieties contribute to the overall stability and specificity of the compound . The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility and biological activity.
Indole Derivatives: These compounds share similar aromatic properties and have diverse biological activities.
Uniqueness
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide is unique due to its combination of a thiophene ring with a pyrrolidine-1-carbonyl group and a benzamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBBDKOPGEUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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